Voachalotine

Overview

Description

Voachalotine is a monoterpenic indole alkaloid primarily isolated from the roots of the plant Tabernaemontana catharinensis, which belongs to the Apocynaceae family . This compound has garnered significant interest due to its diverse biological activities, including antitumoral, anti-inflammatory, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Voachalotine can be isolated from the methanolic extract of Tabernaemontana catharinensis roots using preparative high-speed counter-current chromatography. The optimum solvent system for this separation is a mixture of chloroform, methanol, and water in the ratio of 5:10:6 (v/v/v) . The separation process typically takes around 4 hours and yields this compound with a purity of over 95% .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. The process involves the use of classical chromatographic methods, such as adsorption column chromatography, to detect and isolate the alkaloid from the polar extracts of the roots .

Chemical Reactions Analysis

Types of Reactions

Voachalotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Voachalotine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of voachalotine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases. Additionally, this compound’s antitumoral activity is attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Voachalotine is structurally similar to other monoterpenic indole alkaloids, such as:

12-methoxy-Nb-methylthis compound: Another alkaloid isolated from Tabernaemontana catharinensis with similar biological activities.

Voacristine-hydroxyindolenine: Exhibits antitumoral and anti-inflammatory properties.

Coronaridine-hydroxyindolenine: Known for its antimalarial and antitumoral activities.

Despite these similarities, this compound stands out due to its unique combination of biological activities and its potential as a lead compound for drug development.

Biological Activity

Voachalotine is a monoterpenic indole alkaloid primarily extracted from the roots of Tabernaemontana catharinensis, a member of the Apocynaceae family. This compound has garnered attention due to its diverse biological activities, including anticholinesterase, antioxidant, anti-inflammatory, and potential anticancer properties. This article examines the biological activity of this compound, supported by research findings, case studies, and relevant data.

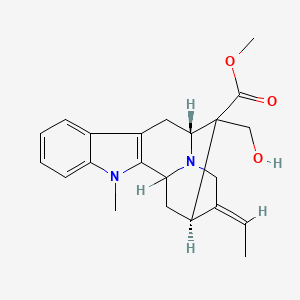

Chemical Structure and Isolation

This compound was isolated using preparative high-speed counter-current chromatography (HSCCC), achieving a purity of approximately 95% . Its structure was confirmed through spectroscopic methods such as 1D and 2D NMR and mass spectrometry. The isolation process demonstrated the compound's moderate to high polarity, which facilitated its separation from other alkaloids present in the plant extracts.

Biological Activities

1. Anticholinesterase Activity

This compound exhibits significant anticholinesterase activity, which is crucial for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's. Studies have reported IC values ranging from 2.1 to 2.5 μg/mL for fractions containing this compound and its derivatives . This activity suggests that this compound could inhibit the enzyme acetylcholinesterase, thus increasing acetylcholine levels in the brain.

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The ethanolic extracts of T. catharinensis, rich in this compound, demonstrated DPPH scavenging activity with IC values between 37.18 and 74.69 μg/mL . This indicates that this compound may help mitigate oxidative stress by neutralizing free radicals.

3. Anti-inflammatory Effects

Research indicates that alkaloids from T. catharinensis, including this compound, possess anti-inflammatory properties . These effects are beneficial for conditions characterized by inflammation and pain.

Data Summary

The following table summarizes key biological activities associated with this compound:

| Activity | IC Value (μg/mL) | Reference |

|---|---|---|

| Anticholinesterase | 2.1 - 2.5 | |

| Antioxidant (DPPH Scavenging) | 37.18 - 74.69 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurodegenerative Disease Treatment : A study focused on the neuroprotective effects of this compound derivatives in animal models showed promising results in enhancing cognitive functions and reducing neurodegeneration markers .

- Antioxidant Efficacy : Another investigation assessed the antioxidant capacity of this compound-rich extracts in vitro, demonstrating significant protective effects against oxidative damage in neuronal cell lines .

Properties

CAS No. |

664-25-5 |

|---|---|

Molecular Formula |

C22H26N2O3 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C22H26N2O3/c1-4-13-11-24-18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23(2)20(15)18/h4-8,16,18-19,25H,9-12H2,1-3H3/b13-4-/t16-,18-,19-,22+/m0/s1 |

InChI Key |

IWEYXWIPVZEVPT-VQVRLUHXSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |

Appearance |

Solid powder |

Key on ui other cas no. |

664-25-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Voachalotine; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.